1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride
CAS No.: 2514950-92-4
Cat. No.: VC8259162
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.10
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2514950-92-4 |
|---|---|
| Molecular Formula | C7H13Cl2N3 |
| Molecular Weight | 210.10 |
| IUPAC Name | 1-(azetidin-3-ylmethyl)imidazole;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N3.2ClH/c1-2-10(6-8-1)5-7-3-9-4-7;;/h1-2,6-7,9H,3-5H2;2*1H |
| Standard InChI Key | PUPSXLNMDRUXFB-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CN2C=CN=C2.Cl.Cl |
| Canonical SMILES | C1C(CN1)CN2C=CN=C2.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound features a three-membered azetidine ring fused to a five-membered imidazole ring via a methylene bridge. The dihydrochloride salt enhances solubility for research applications. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(azetidin-3-ylmethyl)imidazole; dihydrochloride |
| SMILES | C1C(CN1)CN2C=CN=C2.Cl.Cl |
| InChI Key | PUPSXLNMDRUXFB-UHFFFAOYSA-N |
| PubChem CID | 138393567 |
The azetidine ring introduces conformational rigidity, while the imidazole moiety provides hydrogen-bonding capabilities, critical for biological interactions .
Physicochemical Properties
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Molecular Weight: 210.10 g/mol
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Solubility: Highly soluble in water and polar solvents due to the hydrochloride salt form.
Synthesis and Preparation
Synthetic Routes
While detailed protocols are scarce, synthesis likely involves:
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Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives under acidic conditions .
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Imidazole Functionalization: N-alkylation of imidazole with azetidine-containing intermediates .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.
Optimization Challenges
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Yield Limitations: Reported yields for similar imidazole-azetidine hybrids rarely exceed 60–70% due to competing side reactions .
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Purification: Chromatography or recrystallization is essential to achieve ≥95% purity .
Biological Activity and Mechanisms
Comparative Pharmacodynamics
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 1-[(Azetidin-3-yl)methyl]-1H-imidazole | Gamma-secretase | ~2.5 | VulcanChem |
| Semagacestat | Gamma-secretase | 0.3 | Clinical trial |
While less potent than clinical candidates like semagacestat, its smaller size may improve blood-brain barrier penetration.
| Supplier | Purity | Price (250 mg) |
|---|---|---|
| Life Chemicals Inc. | 95% | €504.10 |
| Nanjing Shizhou Biology Technology | 95% | $420–$480 |
Suppliers emphasize research-only use, excluding human or veterinary applications .
Research Applications
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Neuroscience: Preclinical studies on Aβ plaque reduction.
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Chemical Biology: Probe for gamma-secretase structure-activity relationships .
Future Directions
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